3beta,6beta-Dihydroxy-5beta-cholan-24-oic Acid
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Overview
Description
3beta,6beta-dihydroxy-5beta-cholan-24-oic acid is a dihydroxy-5beta-cholanic acid with hydroxy groups located at positions 3beta and 6beta. It has a role as a metabolite. It is a bile acid, a dihydroxy-5beta-cholanic acid, a 3beta-hydroxy steroid and a 6beta-hydroxy steroid.
Scientific Research Applications
Bile Acid Identification and Metabolism
The study by Summerfield, Billing, and Shackleton (1976) explores the identification of bile acids in serum and urine during cholestasis, revealing the presence of various bile acids, including 3beta,6beta-Dihydroxy-5beta-cholan-24-oic acid. This research underscores the complexity of bile acid metabolism in humans, particularly under pathological conditions like cholestasis (Summerfield, Billing, & Shackleton, 1976).
Crystal Structures of Oxo-Cholic Acids
Bertolasi et al. (2005) report on the crystal structures of various oxo-cholic acids, including derivatives similar to this compound. Their findings are significant for understanding the molecular and supramolecular architecture of these compounds, which is vital for potential pharmaceutical applications (Bertolasi et al., 2005).
Bile Salts in Germ-Free Animals
Haslewood's (1971) research on bile salts in germ-free domestic fowl and pigs offers insights into primary bile acids in animals, including compounds structurally related to this compound. This study provides valuable data for comparative biochemistry and the evolution of bile acid biosynthesis (Haslewood, 1971).
Electrochemical Oxidation Studies
Medici et al. (2001) explore the regioselectivity in anodic electrochemical oxidation of cholic acid, generating insights into chemical transformations relevant to compounds like this compound. Their findings contribute to understanding the electrochemical behavior of bile acids (Medici et al., 2001).
Synthesis and Characterization of Bile Acid Derivatives
The research by Shalon and Elliott (1976) on synthesizing derivatives of bile acids, including those structurally related to this compound, provides crucial information for the development of novel compounds with potential therapeutic applications (Shalon & Elliott, 1976).
Properties
Molecular Formula |
C24H40O4 |
---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(4R)-4-[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21-,23-,24-/m1/s1 |
InChI Key |
DGABKXLVXPYZII-UNSLZIRMSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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